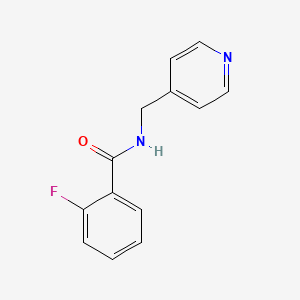![molecular formula C15H14BrNOS B5731012 2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)
2-[(2-bromobenzyl)thio]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromobenzyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBPT and is a thioamide derivative of N-phenylacetamide. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
BBPT has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BBPT has been shown to exhibit anticancer, antifungal, and antimicrobial activities. BBPT has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In drug discovery, BBPT has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, BBPT has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
作用機序
The mechanism of action of BBPT is not fully understood, but it has been suggested that the compound exerts its biological effects by inhibiting specific enzymes or proteins. For example, BBPT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BBPT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
BBPT has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that BBPT can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the production of inflammatory mediators. In vivo studies have shown that BBPT can reduce inflammation, inhibit tumor growth, and improve cognitive function.
実験室実験の利点と制限
BBPT has several advantages for lab experiments, including its relatively easy synthesis, high purity, and diverse biological activities. However, BBPT also has some limitations, including its low solubility in water and limited availability. Researchers must also ensure that they use appropriate safety precautions when handling BBPT due to its potential toxicity.
将来の方向性
There are several future directions for the study of BBPT, including the development of novel drugs based on BBPT, the investigation of its potential use in the treatment of various diseases, and the synthesis of new materials using BBPT as a building block. Researchers may also investigate the potential mechanisms of action of BBPT and its effects on different biological pathways. Additionally, further studies are needed to determine the safety and toxicity of BBPT in different organisms and to optimize its pharmacological properties.
Conclusion:
In conclusion, BBPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively. BBPT exhibits diverse biological activities, including anticancer, antifungal, and anti-inflammatory activities. BBPT has several advantages for lab experiments, including its easy synthesis and high purity, but also has some limitations, including its low solubility and limited availability. There are several future directions for the study of BBPT, including the development of novel drugs and materials, investigation of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action.
合成法
BBPT can be synthesized using different methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, followed by the reaction with N-phenylacetamide. Another method involves the reaction of 2-bromobenzylamine with carbon disulfide and then reacting the resulting product with N-phenylacetamide. The synthesis of BBPT has been reported in various research articles, and the purity of the compound can be confirmed using different analytical techniques.
特性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-9-5-4-6-12(14)10-19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOOKYCKHWZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-bromobenzyl)thio]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)
![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)

